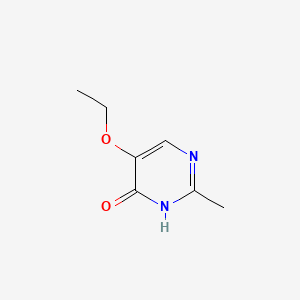
5-Ethoxy-2-methylpyrimidin-4(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-2-methylpyrimidin-4(3H)-one: is a heterocyclic organic compound with a pyrimidine ring structure Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and vitamins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-methylpyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate and urea.
Condensation Reaction: Ethyl acetoacetate undergoes a condensation reaction with urea in the presence of a base such as sodium ethoxide. This reaction forms the pyrimidine ring.
Ethoxylation: The resulting intermediate is then ethoxylated using ethanol and an acid catalyst to introduce the ethoxy group at the 5-position.
Methylation: Finally, the compound is methylated using methyl iodide and a base to introduce the methyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often used to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethoxy-2-methylpyrimidin-4(3H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the ethoxy or methyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. These reactions may reduce the pyrimidine ring or the substituent groups.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyl positions. Common reagents include halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, thiols, polar solvents, and elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-2-methylpyrimidin-4(3H)-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-2-methylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, influencing their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
5-Ethoxy-2-methylpyrimidin-4(3H)-one: can be compared with other pyrimidine derivatives:
2-Methylpyrimidin-4(3H)-one: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
5-Ethoxypyrimidin-4(3H)-one:
5-Ethoxy-2-methylpyrimidine: Lacks the keto group at the 4-position, influencing its chemical stability and reactivity.
The presence of both ethoxy and methyl groups in This compound makes it unique and potentially more versatile in various applications.
Eigenschaften
Molekularformel |
C7H10N2O2 |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
5-ethoxy-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-6-4-8-5(2)9-7(6)10/h4H,3H2,1-2H3,(H,8,9,10) |
InChI-Schlüssel |
OKCKJLZNSOTYOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CN=C(NC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



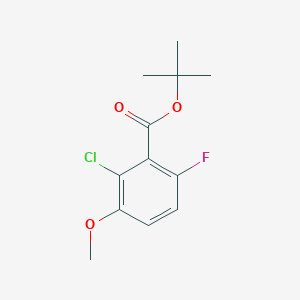

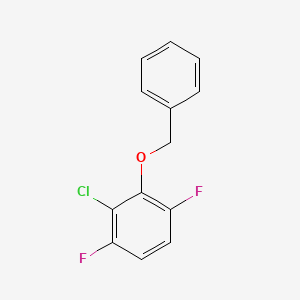
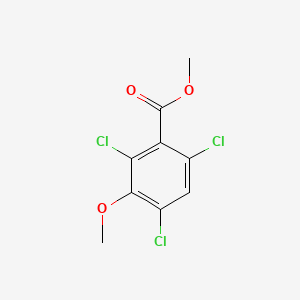
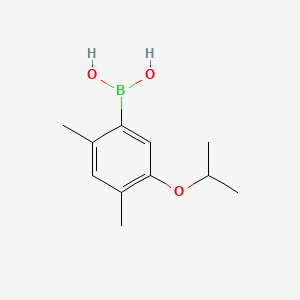
![1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine](/img/structure/B14019668.png)
![Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate](/img/structure/B14019675.png)
![N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine](/img/structure/B14019682.png)
![tert-Butyl (1R,4R,6R)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14019693.png)
![5,7-Dichloro-8-fluoro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14019695.png)
![N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid](/img/structure/B14019700.png)


